Superior Multi-Assay Mac1 Inhibition
F594-1001 demonstrates an IC50 of 45 μM in a FRET-based assay measuring Mac1-ADP-ribose binding inhibition [1]. In contrast, AVI-4206, a structurally distinct 9H-pyrimido[4,5-b]indole-based inhibitor, achieves an IC50 of 20 nM in an HTRF assay format . The approximately 2,250-fold difference in potency within comparable biophysical assay platforms (both utilizing fluorescence resonance energy transfer principles) reflects the substantial evolutionary advancement in Mac1 inhibitor design from early screening hits to optimized leads.
| Evidence Dimension | Mac1-ADP-ribose binding inhibition (IC50) |
|---|---|
| Target Compound Data | 45 μM (FRET assay) |
| Comparator Or Baseline | AVI-4206: 20 nM (HTRF assay) |
| Quantified Difference | ~2,250-fold more potent (AVI-4206) |
| Conditions | FRET-based Mac1-ADP-ribose binding assay for F594-1001; HTRF assay for AVI-4206 |
Why This Matters
This differentiation clarifies F594-1001's role as a first-generation tool compound suitable for target validation and assay development, whereas AVI-4206 represents a more advanced lead with nanomolar potency for cellular studies.
- [1] Virdi RS, Bhardwaj RV, Suryawanshi RK, et al. Discovery of compounds that inhibit SARS-CoV-2 Mac1-ADP-ribose binding by high-throughput screening. Antiviral Res. 2022;203:105344. View Source
